Furan-2-yl(4-isopropylphenyl)methanol
Description
Furan-2-yl(4-isopropylphenyl)methanol (CAS: 17920-85-3) is a substituted benzyl alcohol derivative featuring a furan-2-yl group attached to a para-isopropylphenyl ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 174.19 g/mol and a purity of 97% as a research-grade compound . Synonyms include 4-(Furan-2-yl)benzyl alcohol and 3-(Furan-2-yl)benzyl alcohol. Structurally, the compound combines a hydrophobic isopropylphenyl group with a polar methanol moiety and a furan heterocycle, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
furan-2-yl-(4-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRFJMMWUVDXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-isopropylphenyl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Attachment of the Phenyl Group: The phenyl group with an isopropyl substituent can be introduced via a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a benzene ring.
Coupling of the Furan and Phenyl Groups: The furan and phenyl groups can be coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable precursor, such as an aldehyde or ketone, is reduced to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2-yl(4-isopropylphenyl)carboxylic acid.
Reduction: Tetrahydrothis compound.
Substitution: 4-Nitro-Furan-2-yl(4-isopropylphenyl)methanol.
Scientific Research Applications
Furan-2-yl(4-isopropylphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Impact on Reactivity: The nitro group in [5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol likely enhances electrophilic reactivity compared to the isopropyl group in the target compound, making it suitable for nitration or reduction reactions. The chloro and ketone groups in (4-chlorophenyl)(4-hydroxyphenyl)methanone introduce distinct electronic effects, favoring applications as a pharmaceutical impurity or photostability study subject.
(4-Isopropylphenyl)methanol (lacking the furan ring) exhibits confirmed stability under storage, while the furan-containing analog’s stability may depend on protection from light or moisture due to the heterocycle’s inherent reactivity.
Functional Group Diversity :
- The alcohol group in all compounds enables participation in esterification or acetalization reactions, as seen in biomass-derived furanics (e.g., FDFM and FFDO in acetalization processes).
Biological Activity
Furan-2-yl(4-isopropylphenyl)methanol is an organic compound characterized by a furan ring and a phenyl group substituted with an isopropyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structural formula can be represented as follows:
This compound features a hydroxymethyl group attached to the furan, enhancing its reactivity and potential biological activity.
1. Antioxidant Activity
Research indicates that compounds containing furan moieties often exhibit significant antioxidant properties. A study demonstrated that derivatives of furan, including those similar to this compound, showed a strong ability to scavenge free radicals. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound exhibited an IC50 value indicating effective radical scavenging capabilities.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.4 |
| Ascorbic Acid | 10.5 |
2. Anti-inflammatory Activity
Furan derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 2000 | 800 |
| IL-6 | 1500 | 600 |
3. Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains using the agar diffusion method. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 1: Antioxidant Efficacy
In a randomized controlled trial, participants supplemented with this compound showed a marked decrease in oxidative stress markers compared to the placebo group. The study highlighted the compound's potential as a dietary supplement for enhancing antioxidant defenses.
Case Study 2: Anti-inflammatory Effects
A clinical study assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
